3,8-Diamino-5-ethyl-6-phenylphenanthridinium chloride
Overview
Description
Ethidium chloride, also known as homidium chloride, is a fluorescent intercalating agent commonly used in molecular biology laboratories. It is primarily utilized as a nucleic acid stain in techniques such as agarose gel electrophoresis. When exposed to ultraviolet light, ethidium chloride fluoresces with an orange color, which intensifies significantly upon binding to DNA .
Mechanism of Action
Target of Action
Homidium chloride, also known as ethidium bromide , is primarily used as a trypanocidal agent . Its primary targets are the Trypanosoma species, which are parasitic protozoans responsible for causing diseases such as African trypanosomiasis .
Mode of Action
It is known to have trypanocidal effects . As an intercalating agent, it is commonly used as a fluorescent tag (nucleic acid stain) in molecular biology laboratories for techniques such as agarose gel electrophoresis .
Biochemical Pathways
It is known that the drug has significant effects on trypanosoma-infected cattle
Pharmacokinetics
The absorption, distribution, and elimination characteristics of homidium chloride have been studied in non-infected and Trypanosoma congolense-infected cattle . The drug was administered either intramuscularly or intravenously at a dose level of 1 mg/kg body weight . The bioavailability of the intramuscular dose was found to be 62.5% and 57.8% in non-infected and trypanosome-infected cattle, respectively . The major route of excretion was via feces .
Result of Action
The result of homidium chloride’s action is the reduction of Trypanosoma populations within the host, thereby alleviating the symptoms of trypanosomiasis .
Action Environment
The efficacy and stability of homidium chloride can be influenced by various environmental factors. For instance, the drug’s prophylactic action has been prolonged by preparing complexes of suramin (anionic drug) with cationic/basic drugs, thereby reducing systemic toxicity . The high incidence of antimicrobial resistance makes this treatment impractical in some areas, where the related isometamidium chloride is used instead .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethidium chloride can be synthesized through a multi-step process involving the condensation of phenanthridine derivatives. The synthesis typically begins with the formation of 3,8-diamino-5-ethyl-6-phenylphenanthridine, which is then quaternized with methyl chloride to produce ethidium chloride .
Industrial Production Methods: In industrial settings, the production of ethidium chloride involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous purification steps to remove any impurities and by-products, ensuring the compound’s suitability for laboratory use .
Chemical Reactions Analysis
Types of Reactions: Ethidium chloride primarily undergoes intercalation reactions with nucleic acids. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Intercalation: Ethidium chloride intercalates between the base pairs of DNA, typically under neutral pH conditions.
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Major Products: The primary product of ethidium chloride’s interaction with DNA is the ethidium-DNA complex, which is highly fluorescent and useful for visualization in gel electrophoresis .
Scientific Research Applications
Ethidium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the interactions between nucleic acids and other molecules.
Biology: Commonly used in gel electrophoresis to visualize DNA and RNA bands.
Medicine: Employed in the study of DNA-binding drugs and their interactions with nucleic acids.
Industry: Utilized in the production of diagnostic kits and molecular biology reagents
Comparison with Similar Compounds
Propidium iodide: Another intercalating agent used for staining nucleic acids, but with different spectral properties.
Acridine orange: A fluorescent dye that binds to nucleic acids and is used in similar applications.
Hoechst dyes: Fluorescent stains that bind to the minor groove of DNA, used for cell cycle studies
Uniqueness: Ethidium chloride is unique due to its high fluorescence intensity upon binding to DNA and its widespread use in molecular biology laboratories. Its ability to intercalate between DNA base pairs and its strong fluorescence make it an indispensable tool for nucleic acid visualization .
Properties
IUPAC Name |
5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3.ClH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITVSRNAFFZUFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037078 | |
Record name | Ethidium chloride (ET) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602-52-8 | |
Record name | Homidium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homidium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethidium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethidium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethidium chloride (ET) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,8-diamino-5-ethyl-6-phenylphenanthridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMIDIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XPK80D0XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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